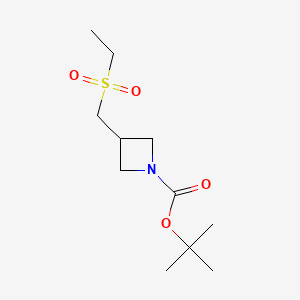
4-Fluoro-2-methylbenzylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylbenzylzinc chloride, also known by its MDL number MFCD11226462, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
The synthesis of 4-fluoro-2-methylbenzylzinc chloride involves the reaction of 4-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-methylbenzyl chloride+Zn→4-Fluoro-2-methylbenzylzinc chloride
Industrial production methods for this compound often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Analyse Des Réactions Chimiques
4-Fluoro-2-methylbenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols after hydrolysis.
Common reagents used in these reactions include palladium catalysts, organic halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and substrates used .
Applications De Recherche Scientifique
4-Fluoro-2-methylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Chemical Biology: It is used to modify biological molecules for studying their functions and interactions.
Medicinal Chemistry: It plays a role in the synthesis of potential therapeutic agents and intermediates for drug discovery.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-methylbenzylzinc chloride primarily involves its role as a nucleophile in various organic reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, enabling it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methylbenzylzinc chloride can be compared with other organozinc compounds such as:
- Phenylzinc chloride
- Benzylzinc chloride
- 4-Methylbenzylzinc chloride
What sets this compound apart is the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also impart unique properties to the final products, making this compound valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C8H8ClFZn |
|---|---|
Poids moléculaire |
224.0 g/mol |
Nom IUPAC |
chlorozinc(1+);4-fluoro-1-methanidyl-2-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZBGZEEYFDBUGLN-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)F)[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)


![acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13908224.png)
![3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine](/img/structure/B13908236.png)

![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)


![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)


![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)
